Binding Affinity and Selectivity vs. Retosiban and Barusiban
Epelsiban besylate demonstrates sub-nanomolar affinity (Ki = 0.13 nM; pKi = 9.9) for the human oxytocin receptor, with a selectivity margin exceeding 31,000-fold over all three human vasopressin receptor subtypes (hV1aR, hV2R, hV1bR) [1]. In direct comparison, this selectivity window is approximately 22-fold greater than that of retosiban (~1,400-fold selectivity) and over 100-fold greater than that of barusiban (~300-fold selectivity), two other oxytocin antagonists advanced into clinical development [2][3].
Barusiban: ~300-fold
| Evidence Dimension | OXTR binding affinity and vasopressin receptor selectivity |
|---|---|
| Target Compound Data | Ki = 0.13 nM (pKi = 9.9); >31,000-fold selectivity over hV1aR, hV2R, hV1bR |
| Comparator Or Baseline | Retosiban: Ki = 0.65 nM, >1,400-fold selectivity; Barusiban: Ki = 0.31-0.8 nM, ~300-fold selectivity |
| Quantified Difference | Epelsiban exhibits ~5-fold higher OXTR affinity than retosiban and a >22-fold larger selectivity window |
| Conditions | Radioligand binding assays using recombinant human oxytocin and vasopressin receptors expressed in mammalian cell lines |
Why This Matters
Higher selectivity reduces the risk of off-target vasopressin receptor-mediated effects, which is critical for interpreting in vivo pharmacology and for applications where vasopressin pathway integrity must be maintained.
- [1] Borthwick AD, Liddle J, Davies DE, et al. Pyridyl-2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists: synthesis, pharmacokinetics, and in vivo potency. J Med Chem. 2012;55(2):783-796. View Source
- [2] Liddle J, Allen MJ, Borthwick AD, et al. The discovery of GSK221149A: a potent and selective oxytocin antagonist. Bioorg Med Chem Lett. 2008;18(1):90-94. View Source
- [3] Che X, Wu C. Oxytocin Receptor Antagonists. In: Pharmacology & Therapeutics. 2021. Table comparing OXTR antagonist Ki values. View Source
